2,3-dimethyl-5-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]-1H-indole
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Overview
Description
2,3-Dimethyl-5-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a unique structure that combines an indole core with a naphthalene sulfonyl group and a piperazine moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The 2,3-dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Sulfonylation with Naphthalene Sulfonyl Chloride: The final step involves the sulfonylation of the piperazine moiety with naphthalene-2-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole core, piperazine ring, or naphthalene sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Dimethyl-5-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-1H-indole: Lacks the piperazine and naphthalene sulfonyl groups, making it less complex and with different biological activities.
5-(Naphthalene-2-sulfonyl)piperazine: Contains the piperazine and naphthalene sulfonyl groups but lacks the indole core.
2,3-Dimethyl-5-(piperazine-1-carbonyl)-1H-indole: Similar structure but without the naphthalene sulfonyl group.
Uniqueness
The uniqueness of 2,3-dimethyl-5-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]-1H-indole lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H25N3O3S |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H25N3O3S/c1-17-18(2)26-24-10-8-21(16-23(17)24)25(29)27-11-13-28(14-12-27)32(30,31)22-9-7-19-5-3-4-6-20(19)15-22/h3-10,15-16,26H,11-14H2,1-2H3 |
InChI Key |
FJYDRRMRCFQSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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